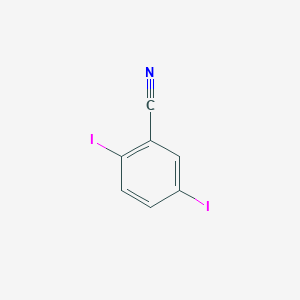

2,5-ジヨードベンゾニトリル

概要

説明

2,5-Diiodobenzonitrile is an otherwise unremarkable molecule that has made history. It’s the first molecule to be observed individually in the gas phase with the use of X-ray diffraction . The iodine atoms in the molecule scatter X-rays strongly, providing a two-center interference pattern .

Molecular Structure Analysis

The molecular structure of 2,5-Diiodobenzonitrile has been studied using X-ray diffraction. The iodine atoms provide a two-center interference pattern that functions similarly to the classic double-slit experiment . The I–I distance was found to be 800 pm, which was longer than the value the researchers had expected .Physical and Chemical Properties Analysis

The molecular weight of 2,5-Diiodobenzonitrile is 354.92 . It is a solid at room temperature .科学的研究の応用

X線回折研究

2,5-ジヨードベンゾニトリル: は、X線回折の分野において歴史的に重要な分子です。 X線回折技術を用いて気相中で個別に観測された最初の分子でした 。 このような研究にこの分子が選ばれたのは、そのヨウ素原子の強いX線散乱特性によるものです。 この特性により、研究者は古典的な二重スリット実験のような2中心干渉パターンを観測することができ、分子構造と挙動に関する貴重な洞察を得ることができました .

自由電子レーザー科学

自由電子レーザー科学の分野において、2,5-ジヨードベンゾニトリルは重要な役割を果たしました。 この分子のヨウ素原子はX線を強力に散乱する能力があり、ドイツのハンブルクにある自由電子レーザー科学センターでの実験に最適な候補となりました。 これらの研究は、分子イメージングの理解を深めることに貢献し、この分野における将来の研究への道を開きました .

分子干渉パターン分析

2,5-ジヨードベンゾニトリルのヨウ素原子によって生成される干渉パターンは、量子力学的予測を検証する上で役立ってきました。 観測されたパターンは、I–I距離が800 pmであることを確認しました。これは、期待値よりも長いという重要な発見でした。 これは、分子寸法と分子内の電子分布の研究にとって重要です .

化学教育とアウトリーチ

アメリカ化学会の今週の分子として、2,5-ジヨードベンゾニトリルは教育ツールとして役立ち、幅広い聴衆に分子研究とX線回折の重要性を強調しました。 化学および関連する科学への関心を刺激し、理論的概念の実用的な応用を示してきました .

量子化学研究

この分子の独特の特性により、量子化学研究の対象となっています。 その強いX線散乱能力は、量子レベルでの分子の挙動と相互作用を予測する計算モデルをテストおよび洗練するために使用できることを意味します .

回折イメージング技術の開発

2,5-ジヨードベンゾニトリルは、回折イメージング技術の開発において重要な役割を果たしました。 明確な干渉パターンを提供することにより、孤立した分子のイメージングにおいて原子分解能を達成するという目標を追求するのに役立ってきました。これは、分子物理学の分野における重要なマイルストーンです .

放射線防護研究

2,5-ジヨードベンゾニトリルとは直接関係はありませんが、この分子に関する研究で開発された研究方法論は、イオン化された分子の放射線防護剤を調査するなど、他の分野にも応用されてきました。 この学際的な応用は、この分子に関する基礎研究の幅広い影響を示しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

2,5-Diiodobenzonitrile is a unique molecule that has been observed individually in the gas phase . The primary targets of 2,5-Diiodobenzonitrile are its iodine atoms, which scatter X-rays strongly . This property allows for the observation of the molecule in the gas phase .

Mode of Action

The iodine atoms of 2,5-Diiodobenzonitrile provide a two-center interference pattern that functions similarly to the classic double-slit experiment . This interaction with X-rays allows for the detailed observation and study of the molecule .

Pharmacokinetics

It is known that the molecule can be observed in the gas phase, suggesting that it may have unique distribution properties

Result of Action

The molecule’s unique ability to scatter x-rays strongly suggests potential applications in fields such as molecular imaging and structural biology .

Action Environment

The action, efficacy, and stability of 2,5-Diiodobenzonitrile are likely influenced by various environmental factors. For instance, the molecule’s ability to scatter X-rays is likely dependent on the presence and intensity of X-ray radiation

生化学分析

Biochemical Properties

It is known that its iodine atoms scatter X-rays strongly . This property has been utilized in the field of Free-Electron Laser Science .

Molecular Mechanism

It has been observed that the iodine atoms in 2,5-Diiodobenzonitrile provide a two-center interference pattern that functions similarly to the classic double-slit experiment .

特性

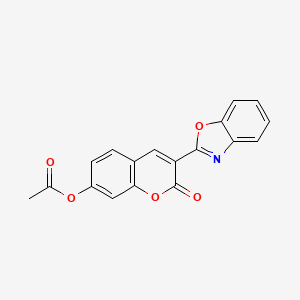

IUPAC Name |

2,5-diiodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOHPRPFFZRIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397038 | |

| Record name | 2,5-diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-24-4 | |

| Record name | 2,5-Diiodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diiodobenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,5-Diiodobenzonitrile particularly well-suited for gas-phase electron diffraction experiments?

A1: 2,5-Diiodobenzonitrile possesses several characteristics that make it suitable for gas-phase electron diffraction:

- Presence of Heavy Atoms (Iodine): The two iodine atoms in its structure are considerably larger and heavier than carbon or hydrogen atoms. This leads to stronger scattering of electrons, resulting in a more intense and information-rich diffraction signal. [, ] This is crucial for achieving high-resolution structural information.

- Asymmetric Structure: Unlike highly symmetrical molecules, 2,5-Diiodobenzonitrile's asymmetry provides a more unique and easily interpretable diffraction pattern. [] This allows for more accurate determination of bond lengths and angles within the molecule.

- Volatility: This compound can be readily vaporized to form a gaseous sample, a prerequisite for gas-phase electron diffraction experiments. []

Q2: How does controlling the orientation of 2,5-Diiodobenzonitrile molecules in the gas phase enhance electron diffraction data?

A2: Randomly oriented molecules produce averaged diffraction patterns with reduced structural information. By aligning and controlling the orientation of 2,5-Diiodobenzonitrile molecules using techniques like laser alignment or electric fields, researchers can obtain significantly clearer diffraction patterns. [, ] This allows for the determination of three-dimensional molecular structures with greater accuracy, providing more comprehensive insights into the molecule's geometry.

Q3: What are the potential future applications of using 2,5-Diiodobenzonitrile in electron diffraction research?

A3: The use of 2,5-Diiodobenzonitrile in gas-phase electron diffraction paves the way for several exciting research avenues:

- Ultrafast Dynamics: By combining electron diffraction with ultrafast lasers, researchers can study the structural changes that molecules undergo during chemical reactions with femtosecond (10^-15 seconds) resolution. []

- Large Biomolecule Imaging: This research could provide the foundation for studying the structure and dynamics of larger, more complex molecules that are difficult to crystallize, including biologically relevant molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)